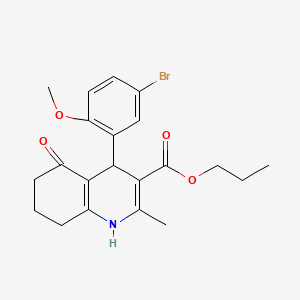

Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core fused with a ketone ring and substituted with a 5-bromo-2-methoxyphenyl group at position 4 and a propyl ester at position 2. This compound belongs to a broader class of 1,4-dihydropyridine (1,4-DHP) analogs, which are known for diverse biological activities, including calcium channel modulation, antimicrobial properties, and enzyme inhibition . Its structural complexity arises from the interplay of substituents on the aromatic ring and the ester moiety, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO4/c1-4-10-27-21(25)18-12(2)23-15-6-5-7-16(24)20(15)19(18)14-11-13(22)8-9-17(14)26-3/h8-9,11,19,23H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFQAFXGCXYBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)Br)OC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386793 | |

| Record name | ST052364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-28-2 | |

| Record name | ST052364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyl derivatives, and substituted methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

The compound is structurally related to a class of compounds known as hexahydroquinolines, which have been studied for their anticancer properties. Recent studies indicate that derivatives of 5-oxo-hexahydroquinoline can effectively reverse multidrug resistance (MDR) in cancer cells. This is particularly significant as MDR is a major obstacle in cancer treatment, often leading to chemotherapy failure due to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) .

Case Study: MDR Reversal

In a study involving synthesized derivatives similar to propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, researchers tested the efficacy of these compounds against P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity and were capable of inducing apoptosis while blocking P-gp efflux . This suggests that the compound may serve as a promising candidate for further development as an MDR reversal agent.

Structure-Activity Relationship Studies

The structural features of this compound lend themselves well to investigations into structure-activity relationships (SAR). Research has shown that modifications around the brominated phenyl group can influence biological activity significantly. For example, studies have explored how variations in substituents on the phenyl ring affect the compound's ability to act as a calcium-channel antagonist . Understanding these relationships is crucial for optimizing the therapeutic potential of hexahydroquinoline derivatives.

Given its potential applications in overcoming drug resistance and its structural versatility, further research into this compound could focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents to enhance overall treatment outcomes for resi

Mechanism of Action

The mechanism of action of Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common hexahydroquinoline-3-carboxylate scaffold with several analogs. Key structural variations include:

- Ester Groups: The propyl ester (C₃H₇) in the target compound contrasts with ethyl (C₂H₅), methyl (CH₃), cyclohexyl (C₆H₁₁), and benzyl (C₆H₅CH₂) esters in related derivatives .

- Aromatic Substituents: The 5-bromo-2-methoxyphenyl group distinguishes it from derivatives with nitro (B4), cyano (B5), chloro (B6), or methoxy (B8) substituents . Bromine’s electron-withdrawing nature and methoxy’s electron-donating effects create a unique electronic profile, influencing binding to biological targets like P-glycoprotein (P-gp) .

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility and LogP : Propyl esters generally exhibit higher LogP values than methyl or ethyl esters, suggesting greater lipophilicity . For example, methyl analogs (LogP ~2.1) are less lipid-soluble than propyl derivatives (estimated LogP ~3.5) .

- Crystallinity: The target compound’s bromine atom may enhance crystallinity due to halogen bonding, as seen in brominated analogs like Ethyl 4-(5-bromo-2-hydroxyphenyl)-... (monoclinic, P21/n space group) .

Table 2: Physicochemical Data

*Estimated using PaDEL-Descriptor software .

Biological Activity

Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 347315-56-4) is a synthetic compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molar mass of approximately 434.32 g/mol. The compound features a bromo-substituted phenyl group and a carboxylate functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24BrNO4 |

| Molar Mass | 434.32 g/mol |

| CAS Number | 347315-56-4 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:

- Anticancer Activity : Initial studies have shown that derivatives of hexahydroquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo have demonstrated significant activity against breast cancer cell lines (MCF7) .

- Anti-inflammatory Effects : Research indicates that certain hexahydroquinoline derivatives can modulate inflammatory pathways. The compound's structure may facilitate interactions with specific receptors involved in inflammatory responses.

- Neuroprotective Properties : Some studies suggest that related compounds may exert neuroprotective effects by targeting neuroinflammatory processes, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the phenyl ring and the alkyl substituents can significantly affect potency and selectivity for biological targets.

Key Findings from SAR Studies:

- Bromine Substitution : The presence of bromine at the 5-position of the phenyl ring enhances the lipophilicity and may improve receptor binding affinity.

- Alkyl Chain Length : Variations in the propyl chain length have been correlated with changes in solubility and metabolic stability.

Case Studies

Several case studies provide insights into the pharmacological potential of this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various hexahydroquinoline derivatives on MCF7 cells. The results indicated that compounds with similar structural motifs to propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo exhibited IC50 values in low micromolar ranges, suggesting substantial anticancer potential .

- Inhibition of Inflammatory Pathways : Another study explored the anti-inflammatory properties of related compounds in murine models of inflammation. The findings showed significant reductions in pro-inflammatory cytokines when treated with these derivatives, indicating a potential mechanism for their therapeutic action .

- Neuroprotective Effects : Research focused on neuroprotective mechanisms revealed that some hexahydroquinoline derivatives could inhibit neuronal apoptosis induced by oxidative stress . This suggests a promising role for these compounds in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-component reactions (MCRs) are commonly employed, starting with benzaldehyde derivatives and cyclohexanone precursors. Ammonium acetate is often used as a catalyst in ethanol or acetonitrile under reflux (60–80°C). Optimization involves adjusting solvent polarity, temperature gradients, and catalyst loading. For example, acetonitrile improves cyclization efficiency compared to ethanol due to its higher dielectric constant .

- Key Steps :

- Condensation of aldehyde and amine to form an imine intermediate.

- Cyclization with diketones to form the hexahydroquinoline core.

- Esterification with propyl chloroformate to introduce the propyl ester group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding in aromatic regions) .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 458.2) .

Q. How are common impurities identified during synthesis, and what strategies mitigate them?

- Common Impurities :

- Uncyclized intermediates : Detected via TLC (R 0.3–0.4 in 7:3 hexane/EtOAc).

- Oxidative byproducts : E.g., quinoline-N-oxide derivatives identified by IR (N-O stretch at 1250–1300 cm) .

- Mitigation :

- Strict inert atmosphere (N/Ar) during cyclization prevents oxidation.

- Use of scavengers (e.g., activated charcoal) during recrystallization removes colored impurities .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with enzyme targets?

- Proposed Mechanism : The hexahydroquinoline core enables π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains). The bromophenyl group enhances hydrophobic interactions, while the methoxy group may hydrogen-bond with catalytic residues .

- Experimental Validation :

- Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) to cyclooxygenase-2 (COX-2).

- Enzymatic assays (IC determination) validate inhibition potency .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across different studies?

- Root Causes :

- Solvent effects (CDCl vs. DMSO-d) alter proton chemical shifts.

- Dynamic stereochemistry in solution vs. solid-state (e.g., chair-boat transitions in the hexahydroquinoline ring) .

- Resolution :

- Compare data with computed NMR spectra (DFT, Gaussian 16) to identify artifacts.

- Use variable-temperature NMR to study conformational dynamics .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

- Key Modifications :

- Bromine substitution : 5-Bromo enhances lipophilicity (logP ↑ 0.5) and cytotoxicity (IC ↓ 20% in MCF-7 cells).

- Ester chain length : Propyl esters balance solubility and membrane permeability better than methyl or pentyl analogs .

- Table : SAR of Selected Analogs

| Substituent | logP | IC (μM) | Target Affinity |

|---|---|---|---|

| 5-Bromo, 2-methoxy | 3.2 | 12.4 | COX-2 |

| 5-Chloro, 2-methoxy | 2.9 | 18.7 | COX-2 |

| 5-H, 2-methoxy | 2.1 | >50 | Inactive |

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- ADME Profile :

- Absorption : Moderate permeability (P = 8.2 × 10 cm/s in Caco-2 cells).

- Metabolism : Rapid ester hydrolysis in hepatic microsomes (t = 15 min) .

- Strategies :

- Prodrug design (e.g., tert-butyl ester) to delay hydrolysis.

- Nanoencapsulation (PLGA nanoparticles) enhances plasma stability .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methods :

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., RMSD < 2.0 Å over 100 ns).

- QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA) and H-bond donors .

- Case Study : Virtual screening of 200 analogs identified a fluoro-substituted derivative with 5-fold higher COX-2 selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.